N-benzyl-4-ethoxybenzamide

Lipophilicity Drug-likeness Permeability

N-Benzyl-4-ethoxybenzamide (CAS 125535-78-6) is a para-ethoxy substituted N-benzylbenzamide with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol. It belongs to the N-benzylbenzamide class, which has been widely explored for biological activities including kinase inhibition, HDAC modulation, and tubulin polymerization interference.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 125535-78-6
Cat. No. B186139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-ethoxybenzamide
CAS125535-78-6
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-2-19-15-10-8-14(9-11-15)16(18)17-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18)
InChIKeyDLHNSKYQIGFWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-ethoxybenzamide (CAS 125535-78-6): A Physicochemically Differentiated Benzamide Scaffold for Screening and Medicinal Chemistry


N-Benzyl-4-ethoxybenzamide (CAS 125535-78-6) is a para-ethoxy substituted N-benzylbenzamide with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . It belongs to the N-benzylbenzamide class, which has been widely explored for biological activities including kinase inhibition, HDAC modulation, and tubulin polymerization interference [1]. Unlike the unsubstituted or para-methoxy/hydroxy analogs, the ethoxy substituent introduces a quantifiable shift in lipophilicity and aqueous solubility that can be exploited during hit-to-lead optimization and fragment-based screening .

Why N-Benzyl-4-ethoxybenzamide Cannot Be Simply Swapped with Common N-Benzylbenzamide Analogs


The N-benzylbenzamide core supports a broad range of biological activities, yet subtle para-substituent changes drive large differences in lipophilicity (ΔLogP up to ~1.0 unit), aqueous solubility, and polar surface area (PSA) that directly influence membrane permeability, off-target binding, and pharmacokinetic behavior . N-Benzyl-4-ethoxybenzamide occupies a distinct physicochemical space relative to its unsubstituted (N-benzylbenzamide), methoxy (N-benzyl-4-methoxybenzamide), and hydroxy (N-benzyl-4-hydroxybenzamide) counterparts, making generic substitution unreliable when consistent assay performance or structure-activity relationship (SAR) interpretation is required .

Head-to-Head Physicochemical and Procurement Evidence for N-Benzyl-4-ethoxybenzamide vs. Closest Analogs


LogP Differentiation: N-Benzyl-4-ethoxybenzamide vs. N-Benzylbenzamide, N-Benzyl-4-methoxybenzamide, and N-Benzyl-4-hydroxybenzamide

The computed octanol-water partition coefficient (LogP) for N-benzyl-4-ethoxybenzamide is 3.55 , which is 0.54 to 0.94 units higher than the unsubstituted N-benzylbenzamide (LogP 3.01–2.77) and 0.94 to 1.25 units higher than N-benzyl-4-methoxybenzamide (LogP 2.61–3.02) . This difference corresponds to an approximately 3.5- to 8.7-fold increase in octanol-water partition, indicating substantially greater membrane permeability potential.

Lipophilicity Drug-likeness Permeability

Aqueous Solubility Trade-Off: Quantified LogS for Solubility-Sensitive Assay Design

N-Benzyl-4-ethoxybenzamide has a calculated LogS (log aqueous solubility) of –4.09, corresponding to approximately 8.1 × 10⁻⁵ M (~20.7 µg/mL) . While the unsubstituted N-benzylbenzamide and N-benzyl-4-methoxybenzamide are reported as water-soluble or partially soluble, the ethoxy derivative's lower solubility is a direct consequence of its higher LogP and must be factored into DMSO stock preparation and assay buffer compatibility . This solubility profile is advantageous for assays requiring slow dissolution kinetics or sustained compound exposure.

Solubility Assay compatibility ADME

Polar Surface Area and Hydrogen-Bonding Profile: Differentiation from Hydroxy and Unsubstituted Analogs

The topological polar surface area (tPSA) of N-benzyl-4-ethoxybenzamide is 38.33 Ų , identical to the methoxy analog but 9.23–10.97 Ų lower than N-benzyl-4-hydroxybenzamide (tPSA 47.56–49.33 Ų) and 9.23 Ų higher than N-benzylbenzamide (tPSA 29.10) [1]. With only one hydrogen-bond donor (vs. two for the hydroxy analog) and two acceptors, the ethoxy compound lies within the optimal tPSA window (< 90 Ų) for oral absorption and blood-brain barrier penetration according to the Veber rules, while avoiding the excessive hydrophilicity of the hydroxy derivative.

Polar surface area Blood-brain barrier Oral bioavailability

Procurement-Ready Quality: Analytical Characterization and Vendor Documentation vs. Analogs

N-Benzyl-4-ethoxybenzamide is supplied as a solid (free form, achiral) with a purity standard of ≥95% by Hit2Lead (ChemBridge), accompanied by two independent ¹H/¹³C NMR spectra verified against the KnowItAll spectral library (SpectraBase Compound ID: 2cuVtsY0Ued, solvent: DMSO-d₆) [1]. In contrast, the methoxy analog (Thermo Scientific, 97% purity) and the hydroxy analog (Sigma-Aldrich AldrichCPR, purity unspecified) lack publicly accessible, verified NMR spectra from independent databases, complicating identity confirmation upon receipt . The availability of orthogonal analytical data reduces quality-control burden for procurement officers and accelerates compound registration into screening collections.

Quality control NMR Procurement

Optimal Use Cases for N-Benzyl-4-ethoxybenzamide Based on Differentiated Physicochemical and Procurement Evidence


Cell-Permeable Fragment or Control for Intracellular Target-Based Assays

With a LogP of 3.55 and a moderate tPSA of 38.33 Ų, N-benzyl-4-ethoxybenzamide is predicted to passively diffuse across lipid bilayers more efficiently than its methoxy or hydroxy analogs. Researchers designing cell-based phenotypic screens or intracellular target engagement assays (e.g., kinase, HDAC, or tubulin polymerization assays) can use this compound as a permeability-optimized control or as a fragment for structure-guided optimization where cellular activity is essential .

SAR Exploration of the Para-Alkoxy Motif in N-Benzylbenzamide Lead Series

The ethoxy substituent provides a distinct steric and electronic profile relative to methoxy and hydroxy. Medicinal chemists conducting systematic SAR studies can introduce this compound to probe the lipophilic tolerance of a binding pocket, as the ΔLogP of +0.94 relative to methoxy translates to a measurable shift in target binding or cellular potency that can be directly correlated with cLogP in QSAR models .

Pre-Verified Reference Standard for NMR-Based Binding or Fragment Screening

The availability of two independent, publicly accessible NMR spectra (SpectraBase/Wiley KnowItAll) makes N-benzyl-4-ethoxybenzamide a reliable reference standard for NMR-based fragment screening (e.g., STD-NMR, WaterLOGSY, or ¹⁹F NMR if labeled). Procurement teams can confidently order this compound knowing that its identity and purity are supported by vendor QC documentation and verifiable spectral data, reducing the risk of screening artifacts [1].

Intermediate for Synthesis of Complex Heterocyclic Derivatives

N-Benzyl-4-ethoxybenzamide serves as a key intermediate in the synthesis of more elaborate structures, such as N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide (CAS 392320-57-9), where the ethoxybenzamide moiety contributes to solubility and bioavailability [2]. Its commercial availability as a solid, achiral free form simplifies weighing and reaction setup compared to liquid or hygroscopic analogs.

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